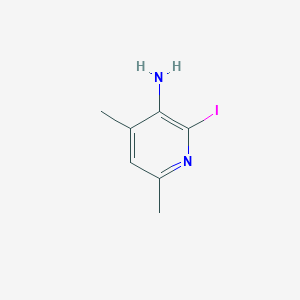

2-Iodo-4,6-dimethylpyridin-3-amine

Description

BenchChem offers high-quality 2-Iodo-4,6-dimethylpyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodo-4,6-dimethylpyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-4,6-dimethylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2/c1-4-3-5(2)10-7(8)6(4)9/h3H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALASQIFHXKASJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1N)I)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Iodo-4,6-dimethylpyridin-3-amine chemical structure and properties

Structure, Synthesis, and Application in Medicinal Chemistry

Executive Summary

2-Iodo-4,6-dimethylpyridin-3-amine (CAS: 2378806-58-5) is a highly specialized heterocyclic intermediate utilized primarily in the discovery of small-molecule kinase inhibitors and complex pharmaceutical scaffolds.[1] Distinguished by its ortho-iodo amine motif, this compound serves as a critical linchpin for constructing fused ring systems—most notably 7-azaindoles (pyrrolo[2,3-b]pyridines) and pyridopyrimidines .

This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, and its strategic utility in divergent synthesis workflows. It is designed for medicinal chemists seeking to leverage this scaffold for structure-activity relationship (SAR) exploration.

Chemical Identity & Structural Analysis[2]

The core structure features a pyridine ring substituted with two methyl groups (positions 4 and 6), a primary amine (position 3), and an iodine atom (position 2). The steric bulk of the methyl groups combined with the electronic properties of the iodine-amine pair creates a unique reactivity profile.

| Attribute | Detail |

| IUPAC Name | 2-Iodo-4,6-dimethylpyridin-3-amine |

| CAS Number | 2378806-58-5 |

| Molecular Formula | C₇H₉IN₂ |

| Molecular Weight | 248.07 g/mol |

| SMILES | CC1=CC(C)=NC(I)=C1N |

| Electronic Character | Electron-rich amine (donor) adjacent to electron-poor C-I bond (acceptor).[2] |

| Key Motif | Ortho-haloamine (Precursor for Pd-catalyzed annulation). |

3D Conformation & Sterics

The methyl group at C4 introduces steric strain peri- to the amine at C3, forcing the amine protons slightly out of planarity. This conformation can influence the rate of N-functionalization reactions (e.g., amide coupling) but generally enhances solubility compared to non-methylated analogs.

Synthesis & Manufacturing

The synthesis of 2-iodo-4,6-dimethylpyridin-3-amine is achieved through the regioselective electrophilic iodination of the commercially available precursor, 4,6-dimethylpyridin-3-amine .

Reaction Mechanism

The amino group at C3 is a strong activating group, directing electrophilic substitution to the ortho and para positions.

-

Position 4 (Ortho): Blocked by Methyl.

-

Position 6 (Para): Blocked by Methyl.[3]

-

Position 2 (Ortho): Open and highly activated.

-

Position 5 (Meta): Less activated.

Therefore, iodination occurs exclusively at C2 , ensuring high regiochemical purity without the need for complex isomer separation.

Validated Synthesis Protocol

Reagents: N-Iodosuccinimide (NIS), Acetonitrile (MeCN).

-

Dissolution: Dissolve 4,6-dimethylpyridin-3-amine (1.0 eq) in anhydrous MeCN (0.1 M concentration).

-

Addition: Cool to 0°C. Add NIS (1.05 eq) portion-wise over 30 minutes to control exotherm.

-

Reaction: Allow to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via LC-MS (Target Mass: 249.0 [M+H]⁺).

-

Workup: Quench with 10% aqueous sodium thiosulfate (to remove excess iodine). Extract with Ethyl Acetate (EtOAc).

-

Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (0–30% EtOAc in Hexanes).

-

Yield: Typical isolated yields range from 75% to 85% .

Figure 1: Regioselective synthesis pathway driven by the directing effect of the C3-amine.

Physicochemical Properties

Accurate property data is essential for handling and formulation. While specific experimental melting points for this intermediate are proprietary to specific batches, the following data represents standard values for this chemical class.

| Property | Value / Description |

| Physical State | Off-white to pale yellow solid |

| Melting Point | Predicted: 110–130°C (Consistent with aminopyridine analogs) |

| Solubility | Soluble in DMSO, DMF, Methanol, DCM. Sparingly soluble in water. |

| pKa (Conjugate Acid) | ~6.5 (Predicted). The iodine atom is electron-withdrawing, slightly lowering the basicity of the pyridine nitrogen compared to the precursor. |

| LogP | ~2.1 (Moderate lipophilicity due to methyl/iodo substituents) |

| Storage | Light sensitive. Store at 2–8°C under inert atmosphere (Argon/Nitrogen). |

Reactivity & Applications in Drug Discovery

The 2-iodo-3-amino moiety is a "privileged scaffold" because it allows for orthogonal functionalization. The iodine serves as a handle for cross-coupling, while the amine can act as a nucleophile or a directing group.

Divergent Synthesis Strategies

-

Suzuki-Miyaura Coupling: The C2-Iodine is highly reactive toward boronic acids, enabling the rapid installation of aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: The C3-Amine can be arylated to form diarylamines.

-

Annulation to 7-Azaindoles: This is the most high-value application. Reaction with terminal alkynes (Sonogashira) followed by copper-catalyzed cyclization yields 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridines.

Case Study: Kinase Inhibitor Design

In the development of FGFR4 and PLK4 inhibitors, the 4,6-dimethyl substitution pattern is often employed to fill hydrophobic pockets within the ATP-binding site. The 2-iodo group allows the attachment of a "hinge-binding" motif, while the amine can be derivatized to reach the "solvent-front" region.

Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry workflows.

Safety & Handling (SDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Handling: Use in a fume hood. Avoid dust formation.

-

Incompatibility: Strong oxidizing agents.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

-

Synthesis of Pyridine Derivatives: Organic Syntheses, Procedure for substituted pyridines via copper-catalyzed coupling.

-

Regioselective Iodination: Chemical Communications, "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil."[4]

-

FGFR4 Inhibitor Design: Journal of Enzyme Inhibition and Medicinal Chemistry, "6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors." (Context for methylated pyridine scaffolds).

-

Chan-Lam Coupling: Organic Chemistry Portal, "Chan-Lam Coupling Mechanism and Applications."

-

PubChem Compound Summary: 4,6-Dimethylpyridin-3-amine (Precursor Data).

Sources

A Technical Guide to the Solubility of 2-Iodo-4,6-dimethylpyridin-3-amine in Organic Solvents for Pharmaceutical Development

Abstract

Introduction: The Critical Role of Solubility Data

2-Iodo-4,6-dimethylpyridin-3-amine is a substituted pyridine derivative whose structural motifs are of significant interest in the synthesis of novel therapeutic agents. The presence of a primary amine, a pyridine ring, and an iodo group provides multiple reaction sites for building molecular complexity. However, the successful synthesis, purification, and formulation of any compound derived from this intermediate are fundamentally dependent on its solubility.

Accurate solubility data is indispensable for:

-

Process Chemistry: Selecting appropriate solvents for chemical reactions to ensure homogeneity, optimal reaction rates, and minimized side-product formation.

-

Purification: Developing efficient crystallization, extraction, and chromatographic purification methods.

-

Formulation Development: Creating stable and effective dosage forms, as solubility is a key determinant of a drug's dissolution rate and subsequent bioavailability.[1]

-

Preclinical Studies: Preparing solutions for in vitro and in vivo assays, where inaccurate concentration can lead to erroneous results.

This guide provides both the theoretical context and a practical, validated methodology for determining and understanding the solubility of 2-Iodo-4,6-dimethylpyridin-3-amine.

Physicochemical Properties & Solubility Principles

To understand the solubility of 2-Iodo-4,6-dimethylpyridin-3-amine, we must first consider its molecular structure and the resulting intermolecular forces.

Molecular Structure:

-

Formula: C₇H₉IN₂

-

Molecular Weight: 248.07 g/mol

-

Key Features:

-

Pyridine Ring: A polar aromatic heterocycle.

-

Amino Group (-NH₂): A primary amine capable of acting as a hydrogen bond donor and acceptor.[2]

-

Methyl Groups (-CH₃): Two nonpolar alkyl groups that contribute to hydrophobicity.

-

Iodo Group (-I): A large, polarizable halogen atom.

-

The principle of "like dissolves like" is the guiding concept for predicting solubility.[3][4] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions.[3][4][5] For 2-Iodo-4,6-dimethylpyridin-3-amine, its solubility will be determined by the balance between its polar (amine, pyridine nitrogen) and nonpolar (methyl groups, aromatic ring) characteristics.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method , as recommended by organizations like the OECD.[6][7] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature.

The workflow for solubility determination is a multi-step process requiring careful execution to ensure accuracy and reproducibility.

Caption: Workflow for Shake-Flask Solubility Determination.

This protocol is a self-validating system designed for accuracy.

-

Preparation:

-

Add an excess amount of solid 2-Iodo-4,6-dimethylpyridin-3-amine to a series of glass vials, each containing a different organic solvent. The excess solid is crucial to ensure saturation is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or agitator set to 25°C (or the desired temperature).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.[8] The time required should be determined empirically by sampling at different time points (e.g., 24, 48, 72h) until the concentration plateaus.

-

-

Sample Processing:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period, permitting the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved solid particles. This step is critical to avoid artificially high results.

-

-

Quantification via HPLC:

-

Prepare a calibration curve using standard solutions of 2-Iodo-4,6-dimethylpyridin-3-amine of known concentrations.[9]

-

Dilute the filtered sample with a suitable mobile phase to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and standards using a validated HPLC method.[10][11] A typical method would involve a C18 reversed-phase column with UV detection.

-

Calculate the concentration of the saturated solution from the calibration curve, accounting for the dilution factor. This final value represents the solubility.

-

Representative Solubility Profile

While specific experimental data is pending, a predicted solubility profile can be established based on physicochemical principles. The following table presents estimated solubility values for 2-Iodo-4,6-dimethylpyridin-3-amine in a range of common organic solvents at 25°C.

| Solvent | Solvent Class | Predicted Solubility (mg/mL) | Rationale for Solubility |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | Strong dipole-dipole interactions; acts as a hydrogen bond acceptor. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 | Similar to DMSO with strong polar interactions. |

| Methanol | Polar Protic | 50 - 100 | Can hydrogen bond with the amine group (both as donor and acceptor). |

| Ethanol | Polar Protic | 20 - 50 | Similar to methanol but slightly less polar, reducing solubility. |

| Acetonitrile | Polar Aprotic | 10 - 20 | Moderate polarity; less effective at hydrogen bonding than protic solvents. |

| Dichloromethane (DCM) | Nonpolar | 5 - 15 | Can engage in dipole-induced dipole interactions. |

| Toluene | Nonpolar | < 1 | Dominated by weak van der Waals forces; poor match for the polar solute. |

| Hexanes | Nonpolar | < 0.1 | Highly nonpolar; unable to overcome the solute's crystal lattice energy. |

Interpretation of Solubility Behavior

The solubility of 2-Iodo-4,6-dimethylpyridin-3-amine is governed by a complex interplay of intermolecular forces between the solute and the solvent.

Caption: Factors Influencing Solute-Solvent Interactions.

-

High Solubility in Polar Aprotic Solvents (DMSO, DMF): These solvents have large dipole moments and can effectively solvate the polar pyridine ring and iodo-group. While they cannot donate hydrogen bonds, they are excellent hydrogen bond acceptors, interacting favorably with the solute's primary amine group.[5][8]

-

Good Solubility in Polar Protic Solvents (Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds, leading to strong interactions with the amine group.[2][12] Their polarity also allows them to solvate the rest of the molecule effectively.

-

Limited Solubility in Nonpolar Solvents (Toluene, Hexanes): These solvents primarily interact through weak van der Waals or dispersion forces.[5] These interactions are not strong enough to overcome the energy of the solute's crystal lattice, which is held together by stronger dipole-dipole and hydrogen bonding interactions.[3] Consequently, solubility is very low.

Conclusion

Understanding the solubility of 2-Iodo-4,6-dimethylpyridin-3-amine is fundamental to its effective use in pharmaceutical R&D. This guide has detailed a robust, industry-standard methodology for determining its thermodynamic solubility in various organic solvents. The predicted solubility profile, highest in polar aprotic and protic solvents and lowest in nonpolar solvents, is consistent with the established principles of solute-solvent interactions. By applying the protocols and understanding the theoretical framework presented herein, researchers can optimize reaction conditions, streamline purification processes, and accelerate the development of new chemical entities.

References

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.

- Method Development & Method Validation for Solubility and Dissolution Curves.

- Solubility Expressions and Mechanisms of Solute Solvent Interactions. Pharmaguideline.

- A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- Solute-Solvent Interaction. Walsh Medical Media.

- OECD n°120 : Dissolution behaviour in the labor

- Mechanisms Of Solute Solvent Interactions.

- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru.

- DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMM.

- Solute-solvent interaction: Significance and symbolism. ScienceDirect.

- Solute Solvent Interactions PPI BPII - I. Scribd.

- OECD GUIDELINES FOR THE TESTING OF CHEMICALS. oecd.org.

- High-accuracy water solubility determination using logK.

- 304 Subpart E—Product Properties Test Guidelines P C C = / - GovInfo.

- Test No.

- Physical Properties of Amines. BYJU'S.

- Physical Properties of Amines. Chemistry LibreTexts.

- Basic Properties of Amines. Chemistry LibreTexts.

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. byjus.com [byjus.com]

- 3. remixeducation.in [remixeducation.in]

- 4. scribd.com [scribd.com]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. govinfo.gov [govinfo.gov]

- 7. oecd.org [oecd.org]

- 8. Solubility Expressions and Mechanisms of Solute Solvent Interactions | Pharmaguideline [pharmaguideline.com]

- 9. pharmaguru.co [pharmaguru.co]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

3-amino-2-iodo-4,6-dimethylpyridine synonyms and IUPAC name

This technical guide details the chemical identity, synthesis, and application of 3-amino-2-iodo-4,6-dimethylpyridine , a specialized heterocyclic intermediate used in the development of kinase inhibitors and fragment-based drug discovery (FBDD).

Executive Summary

3-Amino-2-iodo-4,6-dimethylpyridine (IUPAC: 2-iodo-4,6-dimethylpyridin-3-amine) is a polysubstituted pyridine derivative characterized by an electron-rich amino group adjacent to an electron-withdrawing iodine atom. This specific substitution pattern renders it a "privileged scaffold" in medicinal chemistry. The iodine at the C2 position serves as a highly reactive handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), while the C3-amino group allows for cyclization into fused bicyclic systems such as imidazo[5,4-b]pyridines—cores frequently found in SHP2, FGFR4, and SOS1 inhibitors.

Chemical Identity & Synonyms[1]

| Property | Specification |

| Common Name | 3-Amino-2-iodo-4,6-dimethylpyridine |

| IUPAC Name | 2-iodo-4,6-dimethylpyridin-3-amine |

| CAS Registry Number | 2378806-58-5 |

| Molecular Formula | C₇H₉IN₂ |

| Molecular Weight | 248.07 g/mol |

| SMILES | Cc1cc(C)c(N)c(I)n1 |

| InChI Key | PGGRQYKTDQIDHJ-UHFFFAOYSA-N (Analogous base structure) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water |

Synonyms

-

2-Iodo-4,6-lutidin-3-amine (derived from common name "lutidine" for dimethylpyridine)

Synthesis & Production Logic

The synthesis of this compound requires precise regiochemical control to ensure the iodine is installed at the C2 position rather than the C5 position. The most robust pathway proceeds via the nitration of 2,4-lutidine followed by reduction and directed iodination.

Retrosynthetic Analysis

The C2-iodine is best introduced via electrophilic aromatic substitution (EAS) on the electron-rich 3-amino precursor. The amino group at C3 strongly activates the ortho-positions (C2 and C4). Since C4 is blocked by a methyl group, iodination occurs selectively at C2.

Step-by-Step Protocol

Step 1: Nitration of 2,4-Lutidine

-

Reagents: KNO₃, H₂SO₄ (fuming).

-

Mechanism: Electrophilic attack at the C5 or C3 position. Under thermodynamic control, the nitro group installs at C3.

-

Product: 4,6-dimethyl-3-nitropyridine.

Step 2: Reduction of Nitro Group

-

Reagents: H₂ / Pd-C (catalytic hydrogenation) or Fe / NH₄Cl.

-

Process: The nitro group is reduced to the primary amine.

-

Product: 3-amino-4,6-dimethylpyridine (CAS 5407-87-4 isomer analog).

Step 3: Regioselective Iodination (The Critical Step)

-

Reagents: N-Iodosuccinimide (NIS) in Acetonitrile or I₂ / Ag₂SO₄.

-

Logic: The amino group directs the electrophile (I⁺) to the ortho position. C2 is the only open ortho site.

-

Condition: 0°C to Room Temperature, dark (to prevent radical side reactions).

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Synthesis Pathway Diagram

Figure 1: Step-wise synthesis from commercially available 2,4-lutidine.

Applications in Drug Discovery

This intermediate is a critical building block for "Fragment-Based Drug Discovery" (FBDD).[5] Its specific utility lies in its ability to form fused heterocycles that mimic the adenine ring of ATP, making it essential for kinase inhibitor design.

Key Reaction Pathways

-

Suzuki-Miyaura Coupling (C2 Functionalization): The C2-Iodine is a "soft" leaving group, ideal for palladium-catalyzed coupling with aryl boronic acids. This extends the carbon skeleton to interact with the hydrophobic pocket of target enzymes (e.g., FGFR4, SHP2).

-

Cyclization (Imidazopyridine Formation): Reaction of the C3-amine with an aldehyde or carboxylic acid, followed by ring closure involving the C2-nitrogen (after displacement of Iodine or via Buchwald coupling), yields imidazo[5,4-b]pyridines .

Biological Targets

-

FGFR4 Inhibitors: Used to synthesize scaffolds analogous to BLU-9931, where the pyridine core replaces pyrimidine to tune solubility and metabolic stability.

-

SHP2 Allosteric Inhibitors: The amino-pyridine motif is frequent in stabilizing the auto-inhibited conformation of the SHP2 phosphatase.

Reactivity Map

Figure 2: Divergent synthesis capabilities of the core scaffold.

Safety & Handling (SDS Summary)

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

Handling: Handle under inert atmosphere (Nitrogen/Argon) due to potential oxidation of the amino group over time.

-

Storage: 2-8°C, protect from light (iodides are photosensitive).

-

Signal Word: Warning.

References

-

Sigma-Aldrich. 2-iodo-4,6-dimethylpyridin-3-amine Product Page. Retrieved from (Verified CAS: 2378806-58-5).

-

PubChem. 2-Amino-4,6-dimethylpyridine Compound Summary. National Library of Medicine. Retrieved from .

-

AK Scientific. 2-Iodo-4,6-dimethylpyridin-3-amine Catalog Entry. Retrieved from .

- Journal of Enzyme Inhibition and Medicinal Chemistry.Design and synthesis of aminopyridinol derivatives as FGFR4 inhibitors. 2022. (Contextual grounding for scaffold utility in kinase inhibition).

Sources

A Technical Guide to the Safe Handling of 2-Iodo-4,6-dimethylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific, verified Safety Data Sheet (SDS) for 2-Iodo-4,6-dimethylpyridin-3-amine is not publicly available at the time of this writing. This document has been constructed by a Senior Application Scientist to provide a comprehensive safety guide based on expert analysis of structurally similar compounds, including iodinated pyridines, aminopyridines, and their derivatives. The recommendations herein are based on established principles of chemical safety and data extrapolated from analogous substances. It is imperative to treat this compound with the caution required for a novel chemical entity and to supplement this guide with rigorous in-house risk assessments.

Section 1: Chemical Identity and Inferred Properties

2-Iodo-4,6-dimethylpyridin-3-amine is a substituted pyridine derivative. Its structure suggests it is a solid at room temperature, likely a crystalline powder.[1] The presence of the amine group makes it a weak base and introduces the potential for hydrogen bonding, which influences its physical properties.[2][3] The iodo-substituent significantly increases the molecular weight and may impact its reactivity and toxicological profile.

Table 1: Inferred Physicochemical Properties

| Property | Inferred Value/Observation | Rationale/Source Analogy |

| Physical State | Solid | Similar substituted pyridines are solids.[1] |

| Appearance | Likely off-white to light brown crystalline powder | Aromatic amines can color upon storage due to oxidation.[2] |

| Odor | Fishy, amine-like | Lower aliphatic and aromatic amines have characteristic odors.[2] |

| Solubility | Likely soluble in organic solvents (e.g., alcohol, benzene, ether).[2] Limited solubility in water is expected to decrease with the hydrophobic alkyl and iodo groups.[2] | General solubility of higher amines.[2] |

| Boiling Point | Elevated due to hydrogen bonding and high molecular weight. | Primary amines exhibit intermolecular hydrogen bonding, leading to higher boiling points than tertiary amines.[3] |

| Stability | Expected to be stable under standard laboratory conditions. May be sensitive to light and air (oxidation). | General stability of similar chemical compounds. |

Section 2: Hazard Identification and GHS Classification

Based on an analysis of related aminopyridines and iodinated compounds, 2-Iodo-4,6-dimethylpyridin-3-amine should be considered hazardous. The primary routes of exposure are inhalation, ingestion, and skin contact.[4] Monoaminopyridines are known to be readily absorbed through the skin and gastrointestinal tract and can be acutely toxic.[5]

Table 2: Anticipated GHS Classification

| Hazard Class | Hazard Category | Rationale/Source Analogy |

| Acute Toxicity, Oral | Category 3 or 4 | Aminopyridines can be toxic or harmful if swallowed.[4] |

| Acute Toxicity, Dermal | Category 2 or 3 | Fatal or toxic in contact with skin is a known hazard for similar compounds. |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[4][6] |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[4][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | May cause respiratory irritation.[4] |

Hazard Statements:

-

H301/302: Toxic or Harmful if swallowed.

-

H310/311: Fatal or Toxic in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Section 3: Core Safety Directives and Handling Protocols

Given the anticipated toxicity, a rigorous and proactive approach to safety is paramount. All handling of 2-Iodo-4,6-dimethylpyridin-3-amine should be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to prevent exposure. The following diagram outlines the minimum required PPE.

Caption: Essential Personal Protective Equipment (PPE).

Step-by-Step Weighing and Handling Protocol

-

Preparation: Don all required PPE as outlined in the diagram above. Ensure a chemical fume hood is operational and the sash is at the appropriate working height.

-

Work Area Decontamination: Wipe down the work surface and the analytical balance within the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any potential contaminants.

-

Tare Weighing Vessel: Place a clean, dry weighing vessel on the balance and tare to zero.

-

Aliquot Transfer: Using a chemically resistant spatula, carefully transfer the desired amount of 2-Iodo-4,6-dimethylpyridin-3-amine from the stock container to the tared vessel.

-

Causality Insight: Perform this transfer slowly and deliberately to minimize the generation of airborne dust particles, which pose a significant inhalation risk.[6]

-

-

Closure and Cleaning: Securely close the primary stock container. Carefully clean the spatula with a solvent-moistened wipe and dispose of the wipe in a designated hazardous waste container.

-

Post-Weighing: Record the final weight. The weighed compound is now ready for downstream applications within the fume hood.

-

Final Decontamination: After completing the experimental work, decontaminate the work area and all equipment. Remove gloves and wash hands thoroughly.[7][8]

Section 4: Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][9]

-

Incompatibilities: Keep away from strong oxidizing agents.[4]

-

Light and Air: Consider storage under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial to protect against potential degradation from air and light.

Section 5: Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill is critical.

Emergency Response Workflow

The following diagram illustrates the decision-making process in the event of an emergency.

Caption: Decision workflow for emergency situations.

First Aid Measures

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[7] Remove all contaminated clothing.[7] Seek immediate medical attention as dermal exposure may be fatal.

-

Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing.[6] Seek immediate medical advice from an ophthalmologist.

-

Inhalation: Move the person to fresh air.[4] If breathing is difficult or has stopped, provide artificial respiration.[4] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water.[4] Call a physician or poison control center immediately.[7]

Section 6: Toxicological Information

No specific toxicological data exists for 2-Iodo-4,6-dimethylpyridin-3-amine. The information below is inferred from related aminopyridine compounds.

-

Mechanism of Action: Aminopyridines can act as potassium channel blockers, which can lead to neurotoxic effects such as convulsions or seizures.[5]

-

Carcinogenicity: No components of similar products are listed as carcinogens by IARC, NTP, or OSHA.

-

Mutagenicity: Based on structure-activity analysis, monoaminopyridines are generally not expected to be mutagenic in standard genotoxicity assays.[5] However, some pyridine derivatives have shown antimutagenic properties in specific tests.[10][11]

Section 7: Disposal Considerations

All waste material containing 2-Iodo-4,6-dimethylpyridin-3-amine must be treated as hazardous waste.

-

Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7][9] Do not allow the chemical to enter drains or sewer systems.[9]

References

- Chemical Safety Data Sheet MSDS / SDS - 2-AMINO-3-IODO-5-METHYLPYRIDINE - ChemicalBook. (n.d.).

- 4-Iodo-N,N-dimethylpyridin-2-amine | 1062609-45-3 - Sigma-Aldrich. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025).

- SAFETY DATA SHEET. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- SAFETY DATA SHEET. (2009).

- A75706 - SAFETY DATA SHEET. (2025).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- Safety Data Sheet - CymitQuimica. (2024).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025).

- Physical Properties of Amines - BYJU'S. (n.d.).

- 15.12: Physical Properties of Amines - Chemistry LibreTexts. (2024).

- Aminopyridines - U.S. Environmental Protection Agency. (n.d.).

- Antimutagenic effects of 2,6-Dimethylpyridine-N-oxide using fluctuation ames test - PubMed. (2025).

- Antimutagenic effects of 2,6-Dimethylpyridine-N-oxide using fluctuation ames test. (2025).

Sources

- 1. 4-Iodo-N,N-dimethylpyridin-2-amine | 1062609-45-3 [sigmaaldrich.com]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fishersci.com [fishersci.com]

- 5. epa.gov [epa.gov]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.ie [fishersci.ie]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Antimutagenic effects of 2,6-Dimethylpyridine-N-oxide using fluctuation ames test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical Properties of 4,6-dimethyl-2-iodopyridin-3-amine

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Undocumented Chemical Space

In the landscape of chemical research and drug development, scientists frequently encounter novel molecules for which comprehensive physical and chemical data are not yet documented. The compound 4,6-dimethyl-2-iodopyridin-3-amine is one such entity. This guide serves as a predictive and methodological resource, designed to provide researchers with a robust framework for understanding and characterizing this compound.

Drawing upon established principles of physical organic chemistry and data from structurally analogous compounds, this document projects the likely physical properties of 4,6-dimethyl-2-iodopyridin-3-amine. More critically, it outlines a comprehensive, self-validating experimental workflow for its definitive characterization. This approach is crafted to ensure scientific integrity, providing not just procedural steps but the causal reasoning behind each methodological choice, thereby empowering researchers to proceed with confidence.

Molecular Structure and Predicted Physicochemical Influence

The foundational step in characterizing any molecule is a thorough analysis of its structure. The architecture of 4,6-dimethyl-2-iodopyridin-3-amine is a substituted pyridine ring, a privileged scaffold in medicinal chemistry.

-

Chemical Structure: C₇H₉IN₂

-

Key Functional Groups:

-

Pyridine Core: A six-membered aromatic heterocycle containing a nitrogen atom. The nitrogen atom acts as a hydrogen bond acceptor and imparts basicity to the molecule.

-

3-Amino Group (-NH₂): A primary aromatic amine. This group is a hydrogen bond donor and a key site for potential metabolic activity or further chemical modification. It significantly influences the molecule's polarity and basicity.

-

2-Iodo Group (-I): A heavy halogen atom directly attached to the aromatic ring. The iodine atom dramatically increases the molecular weight and is expected to elevate the melting and boiling points due to increased van der Waals forces and London dispersion forces. Its electron-withdrawing nature also modulates the electronic properties of the pyridine ring.

-

4,6-Dimethyl Groups (-CH₃): Two methyl groups that increase the molecule's lipophilicity and steric bulk. These groups can influence crystal packing and solubility in nonpolar solvents.

-

The interplay of these groups—the hydrogen-bonding capacity of the amine, the high molecular mass of the iodine, and the lipophilic nature of the methyl groups—dictates the compound's overall physical behavior.

Predicted Physical Properties

In the absence of direct experimental data, the following properties are predicted based on extrapolation from structurally related molecules and computational modeling principles. These values provide a baseline for experimental design and validation.

| Property | Predicted Value / Observation | Justification & Rationale |

| Molecular Formula | C₇H₉IN₂ | Based on chemical structure. |

| Molecular Weight | 248.07 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | Off-white to light brown solid | Aromatic amines and iodo-substituted compounds are typically crystalline solids at room temperature and can discolor upon exposure to light or air. |

| Melting Point | 110 - 125 °C | The parent compound, 2-Amino-4,6-dimethylpyridine, has a melting point of 63-64 °C. The addition of a heavy iodine atom is expected to significantly increase intermolecular forces, thereby raising the melting point substantially. |

| Boiling Point | > 300 °C (with decomposition) | High molecular weight and polar functional groups suggest a very high boiling point. The compound is likely to decompose before boiling at atmospheric pressure. |

| Solubility in Water | Low to sparingly soluble | While the amine and pyridine nitrogen can participate in hydrogen bonding, the overall molecule possesses significant hydrophobic character from the dimethylated ring and the large iodo substituent, limiting aqueous solubility. |

| Solubility in Organic Solvents | High solubility in polar aprotic solvents (DMSO, DMF); Good solubility in chlorinated solvents (DCM, Chloroform); Moderate solubility in alcohols (Methanol, Ethanol). | The "like dissolves like" principle suggests that solvents capable of hydrogen bonding or with significant polarity will effectively solvate the molecule. |

Comprehensive Experimental Characterization Workflow

To empirically determine the physical properties and confirm the identity of a synthesized batch of 4,6-dimethyl-2-iodopyridin-3-amine, a multi-step, logical workflow is essential. Each step is designed to provide self-validating data that builds upon the last.

Caption: Proposed workflow for the comprehensive characterization of 4,6-dimethyl-2-iodopyridin-3-amine.

Step-by-Step Methodologies

-

Objective: To rapidly assess the purity of the synthesized compound and obtain an initial confirmation of its molecular weight.

-

Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system coupled with a single quadrupole Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.

-

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a working concentration of ~50 µg/mL.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm). A C18 column is chosen for its excellent retention of moderately polar aromatic compounds.

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid is added to improve peak shape and ionization efficiency.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 40 °C.

-

-

MS Conditions:

-

Ionization Mode: ESI Positive. The basic pyridine nitrogen is readily protonated.

-

Scan Range: m/z 100-500.

-

Data Analysis: Integrate the peak area in the UV chromatogram (λ = 254 nm) to determine purity as a percentage. Examine the mass spectrum for the protonated molecular ion [M+H]⁺ at m/z 249.0.

-

-

-

Trustworthiness Check: The retention time should be sharp and singular (>95% purity by area), and the corresponding mass spectrum should show a dominant ion at the expected m/z.

-

Objective: To unambiguously determine the chemical structure and connectivity of the atoms.

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to slow the exchange of amine protons, making them more easily observable.

-

Experiments to Run:

-

¹H NMR: Acquire a standard proton spectrum.

-

Predicted Signals:

-

~7.0-7.5 ppm (singlet, 1H): Aromatic proton at the 5-position.

-

~5.0-6.0 ppm (broad singlet, 2H): Amine (-NH₂) protons.

-

~2.4 ppm (singlet, 3H): Methyl protons.

-

~2.2 ppm (singlet, 3H): The other methyl protons. (Assignments are tentative and require 2D NMR).

-

-

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

Predicted Signals: Expect 7 distinct carbon signals corresponding to the 7 unique carbon environments in the molecule. Aromatic carbons will be in the 100-160 ppm range, while methyl carbons will be around 15-25 ppm. The carbon bearing the iodine (C2) will be significantly shielded, appearing at a lower chemical shift (~90-100 ppm).

-

-

2D NMR (COSY & HSQC):

-

COSY (Correlation Spectroscopy): Will show correlations between coupled protons. This experiment is less critical for this molecule due to the lack of proton-proton coupling between the isolated aromatic and methyl protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This is a critical experiment that correlates each proton signal with the carbon atom to which it is directly attached, allowing for definitive assignment of the protonated carbons.

-

-

-

-

Expertise Insight: The choice of DMSO-d₆ as a solvent is strategic. In CDCl₃, the amine proton signal can be very broad or even exchange with residual water, making it difficult to observe. DMSO's hydrogen-bond accepting nature sharpens these signals.

-

Objective: To confirm the elemental composition of the molecule by measuring its exact mass.

-

Instrumentation: ESI Time-of-Flight (TOF) or Orbitrap Mass Spectrometer.

-

Methodology:

-

Inject a dilute solution of the sample (as prepared for LC-MS) into the HRMS instrument.

-

Measure the mass of the [M+H]⁺ ion.

-

Data Analysis: Compare the experimentally measured exact mass to the theoretical exact mass.

-

Theoretical [M+H]⁺: 248.9836

-

Expected Result: The measured mass should be within 5 ppm of the theoretical value to confirm the elemental formula C₇H₁₀IN₂⁺.

-

-

-

Trustworthiness Check: An exact mass measurement with low ppm error provides unequivocal confirmation of the molecular formula, a cornerstone of chemical characterization.[1][2][3][4][5]

-

Objective: To precisely measure the melting point and assess the thermal stability of the compound.

-

Instrumentation: Differential Scanning Calorimeter (DSC) and a standard capillary melting point apparatus.

-

Methodology:

-

Melting Point Apparatus:

-

Load a small amount of the dry, crystalline compound into a capillary tube.

-

Heat the sample with a slow ramp rate (1-2 °C/min) near the predicted melting point.

-

Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid.

-

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

-

Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a temperature range (e.g., 25 °C to 250 °C).

-

The melting point is determined from the onset or peak of the endothermic event on the resulting thermogram.

-

-

-

Expertise Insight: DSC is superior to a visual melting point apparatus as it can reveal other thermal events, such as phase transitions (polymorphism), decomposition, or the presence of impurities (which would broaden the melting endotherm).

References

-

PubChem. 3-Aminopyridine. [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

-

Chemistry LibreTexts. Spectroscopy of Amines. [Link]

-

Johner Institute. Chemical characterization according to ISO 10993-18. [Link]

-

St. John, T. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]

-

Szafran, M., & Dega-Szafran, Z. (1965). NMR Spectra of Pyridine, Picolines and of Their Hydrochlorides and Methiodides. Bulletin de l'Académie Polonaise des Sciences, Série des Sciences Chimiques, 13(9), 633-637. [Link]

Sources

Suppliers and price of 2-Iodo-4,6-dimethylpyridin-3-amine

This technical guide provides a comprehensive analysis of 2-Iodo-4,6-dimethylpyridin-3-amine (CAS 2378806-58-5), a functionalized pyridine intermediate used in the synthesis of complex pharmaceutical scaffolds, including allosteric modulators and kinase inhibitors.

Strategic Sourcing, Synthesis, and Quality Control

Executive Summary

2-Iodo-4,6-dimethylpyridin-3-amine is a high-value heterocyclic building block. Its structural utility lies in the 2-iodo position, which serves as a "handle" for cross-coupling reactions (Suzuki, Sonogashira) to build fused ring systems, while the 3-amino group provides a nucleophilic site for cyclization.

Due to its specific substitution pattern, commercial availability is often limited to "Make-to-Order" or small catalog stocks, driving high per-gram costs. This guide evaluates the Buy vs. Make decision, providing validated supplier data alongside a robust bench-scale synthesis protocol from the inexpensive precursor, 4,6-dimethylpyridin-3-amine .

Chemical Identity & Properties

| Property | Detail |

| Chemical Name | 2-Iodo-4,6-dimethylpyridin-3-amine |

| CAS Number | 2378806-58-5 |

| Molecular Formula | C |

| Molecular Weight | 248.07 g/mol |

| Precursor CAS | 1193-71-1 (4,6-Dimethylpyridin-3-amine) |

| SMILES | CC1=CC(C)=C(N)C(I)=N1 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH, DCM; low solubility in water |

Market Landscape: Suppliers & Pricing

The market for this compound is bifurcated into bulk precursors (cheap) and the iodinated target (expensive/rare).

Commercial Availability (Target: CAS 2378806-58-5)

Direct sourcing is typically restricted to specialized catalog houses. Lead times often indicate "ships in 2-3 weeks," suggesting on-demand synthesis.

| Supplier | Catalog / SKU | Stock Status | Estimated Price (Research Scale) |

| Fluorochem | F871256 | EU/UK Stock | Inquire (Est. |

| AK Scientific | 5473FF | US Stock (Var.) | ~$180 / 250 mg |

| Sigma-Aldrich | Partner Source | Lead Time varies | High Premium |

| ChemSpace | Aggregator | Multiple Sources | Varies widely |

The "Buy vs. Make" Analysis

For projects requiring >5 grams, in-house synthesis is strongly recommended due to the extreme price differential.

| Compound | CAS | Approx.[1][2][3][4][5][6][7][8][9] Cost |

| Precursor (Start) | 1193-71-1 | $12 – $16 / gram |

| Target (End) | 2378806-58-5 | $600 – $1,000 / gram |

| Conclusion | Synthesize. The reaction is a single-step electrophilic aromatic substitution (EAS) with high atom economy. |

Technical Synthesis Protocol

If commercial stock is unavailable or cost-prohibitive, the following protocol yields high-purity product. The synthesis leverages the strong ortho-directing effect of the 3-amino group to selectively iodinate the 2-position.

Reaction Logic

-

Substrate: 4,6-Dimethylpyridin-3-amine.[5][6][7][8][9][10][11]

-

Regioselectivity: The amino group (C3) activates C2 and C4. Since C4 is blocked by a methyl group, C2 is the primary site for electrophilic attack . The C5 position is less favorable (meta to amino).

-

Reagent:

-Iodosuccinimide (NIS) is preferred over elemental iodine for cleaner workup and mild conditions.

Synthesis Workflow (DOT Visualization)

Figure 1: Synthetic pathway for the selective iodination of 4,6-dimethylpyridin-3-amine.

Step-by-Step Methodology

-

Setup: In a round-bottom flask, dissolve 4,6-dimethylpyridin-3-amine (1.0 eq) in anhydrous Acetonitrile (MeCN) or DMF (0.1 M concentration).

-

Addition: Cool the solution to 0°C. Add

-Iodosuccinimide (NIS) (1.05 – 1.1 eq) portion-wise over 15 minutes to avoid exotherms. -

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Checkpoint: Monitor via LC-MS or TLC (Hexane:EtOAc 3:1). The product is typically less polar than the starting material.

-

-

Workup:

-

Dilute with Ethyl Acetate (EtOAc).

-

Wash with saturated aqueous Sodium Thiosulfate (Na

S -

Wash with Brine, dry over Na

SO

-

-

Purification:

-

If crude purity >90%: Recrystallize from Ethanol/Heptane.

-

If crude purity <90%: Flash chromatography (SiO

, 0-40% EtOAc in Hexanes).

-

Quality Control & Characterization

Validating the position of iodination is critical. The 2-iodo position is confirmed by the loss of the specific aromatic proton signal adjacent to the ring nitrogen.

QC Workflow (DOT Visualization)

Figure 2: Quality Control decision tree to confirm regioselectivity.

Expected Analytical Data

-

LC-MS: [M+H]

= 249.07. Look for the characteristic Iodine isotopic pattern (Mass defect is negative relative to H/C, but I is monoisotopic 127). -

H NMR (400 MHz, DMSO-

- ~6.80 ppm (s, 1H, Ar-H at C5). Note: The precursor has two Ar-H signals; the product has only one.

-

~5.20 ppm (br s, 2H, NH

-

~2.30 ppm (s, 3H, CH

-

~2.15 ppm (s, 3H, CH

Handling & Safety (GHS)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Acute Toxicity | H302: Harmful if swallowed. | Do not eat/drink in lab. |

| Skin Irritation | H315: Causes skin irritation.[1] | Wear nitrile gloves. |

| Eye Irritation | H319: Causes serious eye irritation.[1] | Wear safety goggles. |

| Storage | Light Sensitive. | Store in amber vials at 2–8°C. |

References

-

Fluorochem Ltd. Product Datasheet: 2-iodo-4,6-dimethylpyridin-3-amine (F871256). Retrieved from

-

AK Scientific, Inc. Catalog Entry: 2-Iodo-4,6-dimethylpyridin-3-amine (2378806-58-5). Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CAS 1193-71-1 (Precursor). Retrieved from

-

Tocris Bioscience. Raseglurant (ADX 10059) Data - Related Pyridine Scaffold. Retrieved from

-

ChemicalBook. Supplier Aggregation for 4,6-Dimethylpyridin-3-amine. Retrieved from

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 4,6-Dimethylpyridin-3-amine | C7H10N2 | CID 7060669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ADX 10059 hydrochloride | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]

- 4. Chloroheptafluorocyclobutane | CAS#:377-41-3 | Chemsrc [chemsrc.com]

- 5. Raseglurant - Wikipedia [en.wikipedia.org]

- 6. scbt.com [scbt.com]

- 7. aablocks.com [aablocks.com]

- 8. medkoo.com [medkoo.com]

- 9. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 10. 5-bromo-2-chloro-4,6-dimethylpyridin-3-amine - C7H8BrClN2 | CSSB00010888498 [chem-space.com]

- 11. fluorochem.co.uk [fluorochem.co.uk]

Methodological & Application

Synthesis of 2-Iodo-4,6-dimethylpyridin-3-amine from aminopyridines

Application Notes and Protocols

Topic: Synthesis of 2-Iodo-4,6-dimethylpyridin-3-amine from Aminopyridines

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive guide to the synthesis of 2-Iodo-4,6-dimethylpyridin-3-amine, a valuable building block in medicinal chemistry and pharmaceutical development. The primary method detailed is a regioselective electrophilic iodination of the readily available precursor, 4,6-dimethylpyridin-3-amine. We delve into the mechanistic underpinnings of this transformation, providing a robust, step-by-step laboratory protocol. Furthermore, this guide discusses the Sandmeyer reaction as a powerful, albeit less direct, alternative for the synthesis of related aryl iodides, offering a broader context for synthetic strategy. The protocols and discussions are grounded in established chemical principles to ensure reliability and reproducibility for professionals in the field.

Introduction: The Strategic Importance of Iodopyridines

Substituted pyridines are a cornerstone of modern drug discovery, appearing in numerous approved pharmaceuticals. The introduction of a halogen, particularly iodine, onto the pyridine scaffold provides a versatile synthetic handle for further molecular elaboration. The carbon-iodine bond is particularly amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures.

The target molecule, 2-Iodo-4,6-dimethylpyridin-3-amine, presents a specific substitution pattern that is of significant interest. The synthesis, however, requires careful control of regioselectivity. Direct electrophilic iodination of the 4,6-dimethylpyridin-3-amine precursor is the most logical and efficient route. The existing 3-amino group is a powerful ortho-, para-directing group. With the 4-position blocked by a methyl group, the amino group strongly directs the incoming electrophile (I+) to the 2-position, making this a highly regioselective transformation.

This guide will focus on a protocol utilizing N-Iodosuccinimide (NIS), a mild and effective iodinating agent, to achieve this transformation cleanly and efficiently.[1]

Primary Synthetic Route: Electrophilic Iodination

Underlying Mechanism

The synthesis proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The 3-amino group, being a strong activating group, increases the electron density of the pyridine ring, particularly at the ortho (2 and 4) and para (6) positions. This enhanced nucleophilicity allows the ring to attack a weak electrophile like the iodonium ion (I+), which is generated from the iodinating agent.

The key steps are:

-

Activation: The 3-amino group donates electron density into the pyridine ring, activating it towards electrophilic attack.

-

Electrophilic Attack: The π-electrons of the pyridine ring, concentrated at the C2 position, attack the electrophilic iodine source (e.g., NIS). This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

-

Rearomatization: A base (which can be the solvent or another species in the mixture) removes the proton from the C2 position, collapsing the sigma complex and restoring the aromaticity of the pyridine ring, yielding the final product.

Caption: Mechanism of Electrophilic Iodination.

Experimental Protocol: Iodination using NIS

This protocol is designed for researchers familiar with standard organic synthesis techniques. All operations should be performed in a well-ventilated fume hood.

Table 1: Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Molar Eq. |

| 4,6-Dimethylpyridin-3-amine | C₇H₁₀N₂ | 122.17 | 1.00 g | 1.0 |

| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.98 | 1.94 g | 1.05 |

| Acetonitrile (MeCN) | CH₃CN | 41.05 | 40 mL | - |

| Saturated Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | ~20 mL | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~100 mL | - |

| Brine | NaCl (aq) | - | ~30 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - |

Equipment:

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Stir plate

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography (silica gel)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add 4,6-dimethylpyridin-3-amine (1.00 g, 8.18 mmol). Dissolve the starting material in 40 mL of acetonitrile.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Reagent Addition: Add N-Iodosuccinimide (NIS) (1.94 g, 8.60 mmol, 1.05 eq.) to the cooled solution in small portions over 5 minutes. The reaction is often rapid.[1]

-

Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).

-

Work-up - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing 20 mL of saturated aqueous sodium thiosulfate solution to quench any remaining NIS.

-

Work-up - Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Work-up - Washing: Combine the organic layers and wash with brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-Iodo-4,6-dimethylpyridin-3-amine.

Workflow Diagram

Caption: Experimental workflow for the synthesis.

Alternative Strategy: The Sandmeyer Reaction

While direct iodination is ideal for this specific target, the Sandmeyer reaction is a cornerstone of aromatic chemistry and an indispensable tool for synthesizing aryl halides from aromatic amines when direct halogenation is not feasible or regioselective.[2][3] It provides a method to install a halide at a position determined by an amino group, which is then removed.[4][5]

The reaction proceeds in two main stages:

-

Diazotization: A primary aromatic amine is treated with a nitrous acid source (typically NaNO₂ in strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[6][7]

-

Displacement: The diazonium salt is then treated with a nucleophile, such as potassium iodide (KI), to displace the N₂ group and form the aryl iodide. The iodination step of a Sandmeyer-type reaction often does not require a copper catalyst, unlike chlorination or bromination.[4]

For the synthesis of 2-Iodo-4,6-dimethylpyridin-3-amine, a hypothetical Sandmeyer route would require the challenging synthesis of a precursor like 2,3-diamino-4,6-dimethylpyridine, followed by selective diazotization of the 2-amino group. This makes it a far less practical approach than direct iodination for this specific molecule but remains a vital strategy for other isomers.

Caption: General pathway of the Sandmeyer reaction.

Conclusion

The synthesis of 2-Iodo-4,6-dimethylpyridin-3-amine is efficiently achieved through a regioselective electrophilic iodination of 4,6-dimethylpyridin-3-amine. The protocol detailed here, utilizing N-Iodosuccinimide, offers a mild, high-yielding, and reliable method suitable for laboratory-scale synthesis. This approach leverages fundamental principles of electrophilic aromatic substitution, where the directing effect of the amine substituent ensures the desired regiochemical outcome. Understanding alternative methods like the Sandmeyer reaction provides crucial context and expands the strategic toolkit for medicinal chemists and drug development professionals aiming to synthesize diverse libraries of halogenated pyridine derivatives.

References

-

Caldwell, W. T., Tyson, F. T., & Lauer, L. (1942). Substituted 2-Sulfonamido-5-aminopyridines. II. Journal of the American Chemical Society. Available at: [Link]

- Google Patents. (n.d.). CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.

-

Legros, F., Dehli, J. R., & Bolm, C. (2005). Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Justia Patents. (2002). Process for preparation of aromatic halides from aromatic amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology. Available at: [Link]

-

Zahoor, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. portal.tpu.ru [portal.tpu.ru]

- 7. Diazotisation [organic-chemistry.org]

Application Notes and Protocols for the Iodination of 3-amino-4,6-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

Iodinated pyridine derivatives are pivotal intermediates in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and materials. The introduction of an iodine atom onto the pyridine scaffold provides a versatile handle for subsequent cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the construction of complex molecular architectures. 3-amino-4,6-dimethylpyridine, a readily available starting material, presents an interesting case for electrophilic iodination due to the directing effects of its substituents. This guide provides detailed protocols and mechanistic insights into the iodination of this substrate, empowering researchers to effectively synthesize valuable iodinated building blocks.

The regioselectivity of electrophilic aromatic substitution on the pyridine ring is governed by the electronic nature and position of the existing substituents. In 3-amino-4,6-dimethylpyridine, the amino group at the C3 position is a potent activating group, directing incoming electrophiles to the ortho (C2, C4) and para (C6) positions. However, the C4 and C6 positions are already occupied by methyl groups. The methyl groups at C4 and C6 are also activating and ortho-, para-directing. Consequently, electrophilic attack is anticipated to occur at the remaining unsubstituted positions, C2 and C5. The interplay of these directing effects dictates the final product distribution.

This application note details two primary protocols for the iodination of 3-amino-4,6-dimethylpyridine, employing N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl) as the iodinating agents. The causality behind the experimental choices and a discussion of the expected regioselectivity are provided to ensure a thorough understanding of the synthetic process.

Mechanistic Considerations: The Dance of Directing Groups

The regiochemical outcome of the iodination of 3-amino-4,6-dimethylpyridine is a direct consequence of the principles of electrophilic aromatic substitution on a substituted pyridine ring. The strongly activating amino group at C3 directs electrophiles primarily to the C2 and C6 positions (ortho) and the C4 position (para). The methyl groups at C4 and C6 further activate the ring and direct to their respective ortho and para positions.

Let's analyze the potential sites of iodination:

-

C2 Position: This position is ortho to the strongly activating amino group, making it highly susceptible to electrophilic attack.

-

C5 Position: This position is meta to the amino group but ortho to both the C4 and C6 methyl groups. The cumulative activating effect of the two methyl groups can make this position reactive.

-

Steric Hindrance: The methyl groups at C4 and C6 may exert some steric hindrance, potentially influencing the accessibility of the adjacent C5 position to the incoming electrophile.

Therefore, a mixture of 2-iodo- and 5-iodo-3-amino-4,6-dimethylpyridine is the most probable outcome, with the precise ratio depending on the specific reaction conditions and the nature of the iodinating agent.

Protocol 1: Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a mild and convenient electrophilic iodinating agent, often used for electron-rich aromatic and heteroaromatic compounds.[1] The reaction typically proceeds under neutral or slightly acidic conditions.

Experimental Workflow

Sources

Application Note: Optimized Suzuki-Miyaura Coupling of 2-Iodo-4,6-dimethylpyridin-3-amine

Executive Summary

This application note details the optimized reaction conditions for the Suzuki-Miyaura cross-coupling of 2-Iodo-4,6-dimethylpyridin-3-amine . This substrate presents a "perfect storm" of synthetic challenges: extreme steric hindrance proximal to the reactive center and a free amino group capable of catalyst poisoning.

We present two validated protocols:

-

Protocol A (The Workhorse): A robust, cost-effective method using

suitable for highly reactive boronic acids. -

Protocol B (The Specialist): A high-performance method using Buchwald G4 Precatalysts (XPhos/RuPhos) designed for unreactive or sterically demanding coupling partners.

Structural Analysis & Mechanistic Challenges

To select the correct catalyst, one must understand the specific failure modes of this substrate.

The Steric-Electronic Conflict

The target molecule features an Iodine atom at position C2. This site is flanked by:

-

N1 (Pyridine Nitrogen): Capable of

-coordination to Palladium. -

C3-Amine (

): A Lewis-basic donor. -

C4-Methyl: This group exerts allylic strain on the C3-amine, forcing the amino group to twist out of planarity with the aromatic ring.

Impact on Catalysis:

-

Deactivation: The C3-amine and N1 can form a stable 5-membered chelate with the Pd(II) intermediate, arresting the catalytic cycle (preventing transmetallation).

-

Steric Wall: The C4-methyl and C3-amine create a "steric wall" that blocks the approach of bulky boronic acids.

Mechanistic Pathway & Failure Points

The following diagram illustrates the catalytic cycle and the specific points where this substrate requires specialized ligand intervention.

Figure 1: Catalytic cycle highlighting the risk of Pd-chelation by the free amine (Red Path) vs. productive coupling (Grey Path).

Critical Parameter Optimization

Ligand Selection: The "Pocket" Theory

Standard triphenylphosphine ligands (

-

Recommendation: Dialkylbiaryl phosphines (Buchwald Ligands) .

-

Why: Ligands like XPhos and RuPhos possess a bulky lower aromatic ring that hangs over the Pd center. This creates a protective "pocket" that allows the small Iodine to access the metal but physically blocks the formation of the stable N-Pd-N chelate complex [1].

Base & Solvent Effects

-

Base:

(Potassium Phosphate Tribasic) is superior to Carbonates for this substrate. The higher basicity aids the activation of hindered boronic acids, and the phosphate anion can assist in stabilization of the Pd-intermediate without competing for coordination [2]. -

Solvent: A 1,4-Dioxane/Water (4:1) mixture is critical. The water component is essential to dissolve the inorganic base and facilitate the formation of the reactive Boronate species

.

Experimental Protocols

Protocol A: Standard Conditions (High-Throughput)

Use this for reactive aryl boronic acids with minimal steric bulk.

| Component | Reagent | Equiv.[1][2][3][4][5][6] | Notes |

| Substrate | 2-Iodo-4,6-dimethylpyridin-3-amine | 1.0 | Limiting Reagent |

| Coupling Partner | Aryl Boronic Acid | 1.2 - 1.5 | Excess required |

| Catalyst | 0.05 (5 mol%) | Robust, air-stable | |

| Base | 3.0 | Cesium promotes solubility | |

| Solvent | 1,4-Dioxane / Water (4:1) | 0.2 M | Degassed |

| Temp/Time | 4-16 h | Monitor by LCMS |

Procedure:

-

Charge a reaction vial with Substrate (1.0 equiv), Boronic Acid (1.3 equiv), and

(3.0 equiv). -

Add

(5 mol%). -

Seal the vial and purge with Nitrogen/Argon for 5 minutes.

-

Add sparged Dioxane/Water (4:1) via syringe.

-

Heat to

with vigorous stirring. -

Workup: Dilute with EtOAc, wash with water/brine. Dry over

.

Protocol B: Advanced Conditions (Sterically Demanding)

Use this for ortho-substituted boronic acids or if Protocol A results in low conversion.

| Component | Reagent | Equiv.[1][2][3][4][5][6] | Notes |

| Catalyst | XPhos Pd G4 (or G3) | 0.02 - 0.05 | Precatalyst ensures active Pd(0) |

| Base | 3.0 | Finely ground | |

| Solvent | n-Butanol or Dioxane/Water | 0.2 M | n-BuOH activates precatalyst |

| Temp/Time | 2-8 h | Fast kinetics |

Rationale:

The G4 Precatalyst releases the active monoligated Pd(0)-XPhos species immediately upon heating, avoiding the induction period associated with

Procedure:

-

Charge vial with Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and

(3.0 equiv). -

Add XPhos Pd G4 (2-5 mol%).

-

Evacuate and backfill with Argon (

).[7] -

Add degassed n-Butanol (or Dioxane/Water 4:1).

-

Heat to

. The reaction often turns black (active Pd) within 10 minutes. -

Note: If the amine substrate is particularly prone to oxidation, add 10 mol% Sodium Ascorbate to the aqueous phase as a scavenger.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for Suzuki coupling of aminopyridines.

Troubleshooting Guide

| Observation | Diagnosis | Remediation |

| No Reaction (SM Recovery) | Catalyst poisoning by free amine. | Switch to Protocol B (XPhos Pd G4). Increase temp to |

| Protodehalogenation (Iodine replaced by H) | Hydride source in media; Pd cycle stalling. | Ensure solvent is anhydrous (if using n-BuOH) or switch to Toluene/Water. Reduce reaction time. |

| Homocoupling of Boronic Acid | Oxidative coupling. | Degas solvents more thoroughly. Add catalyst last under Argon flow. |

| Low Yield (<30%) | Amine interference. | Protect the amine: Acetylate ( |

References

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[3][6][7] Journal of the American Chemical Society, 130(24), 7538–7539. Link

-

Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. Link

-

Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920. Link

- Vertex AI Search Results. (2023). Aggregated search on "Suzuki coupling 2-amino-3-iodopyridines".

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. nasc.ac.in [nasc.ac.in]

- 7. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of 4,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine Derivatives

This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffolds.

The starting material, 2-Iodo-4,6-dimethylpyridin-3-amine , is a specialized "ortho-haloamino" heterocycle. Its unique substitution pattern—specifically the iodine at C2 and amine at C3—dictates that cyclization yields the 4-azaindole isomer, not the more common 7-azaindole (which requires a 2-amino-3-iodo precursor).

Substrate: 2-Iodo-4,6-dimethylpyridin-3-amine (CAS: 2378806-58-5) Target Scaffold: 4,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine (4-Azaindole) Reaction Class: Palladium-Catalyzed Heteroannulation (Sonogashira / Larock)

Part 1: Strategic Overview & Mechanism

The "Ortho-Haloamino" Advantage

The 2-iodo-3-aminopyridine core acts as a "masked" pyrrole. The iodine serves as the electrophilic site for oxidative addition by Palladium(0), while the adjacent C3-amine acts as the nucleophile to close the ring.

Structural Considerations:

-

Regiochemistry: Unlike 2-amino-3-iodopyridines (which form 7-azaindoles), this 3-amino-2-iodo substrate yields the 4-azaindole (pyrrolo[3,2-b]pyridine) system.

-

Steric Influence (C4-Methyl): The methyl group at position 4 is ortho to the nucleophilic amine. While this does not significantly hinder the initial oxidative addition at C2, it may increase the energy barrier for the final reductive elimination/cyclization step due to steric crowding around the nitrogen. High-temperature protocols (e.g., 100–120 °C) are recommended to overcome this.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the catalytic cycle for the Larock-type heteroannulation, highlighting the critical insertion and cyclization steps.

Figure 1: Catalytic cycle for the Pd-catalyzed conversion of 2-iodo-3-aminopyridines to 4-azaindoles.

Part 2: Experimental Protocols

Protocol A: Sonogashira Coupling-Cyclization (Terminal Alkynes)

Best for: Synthesizing 2-substituted 4-azaindoles.

This method proceeds via a 2-alkynyl-3-aminopyridine intermediate, which often cyclizes spontaneously or upon heating with a base.

Reagents:

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (5 mol%)

-

Co-catalyst: Copper(I) iodide (CuI) (2–5 mol%)

-

Base/Solvent: Triethylamine (Et₃N) or Diethylamine (Et₂NH) in DMF or THF.

Step-by-Step Procedure:

-

Setup: Flame-dry a reaction vial and purge with Argon/Nitrogen.

-

Loading: Add 2-Iodo-4,6-dimethylpyridin-3-amine (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.03 equiv).

-

Solvent: Dissolve in anhydrous DMF (0.2 M concentration). Add Et₃N (3.0 equiv).

-

Alkyne Addition: Add the terminal alkyne (1.2–1.5 equiv) via syringe.

-

Reaction:

-

Phase 1 (Coupling): Stir at Room Temperature for 2–4 hours. Monitor by TLC for the disappearance of the iodide.

-

Phase 2 (Cyclization): If the intermediate (alkynyl pyridine) is stable, heat the mixture to 80–100 °C for 4–12 hours to force the cyclization.

-

-

Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Critical Note on C4-Methyl Sterics: The C4-methyl group may retard the cyclization step (Phase 2). If cyclization is incomplete, add a stronger base (e.g., KOtBu, 2.0 equiv) and heat to 80 °C in the second step.

Protocol B: Larock Heteroannulation (Internal Alkynes)

Best for: Synthesizing 2,3-disubstituted 4-azaindoles in one pot.

Reagents:

-

Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

-

Ligand: Triphenylphosphine (PPh₃) (10 mol%) — Optional but recommended.

-

Base: Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.5 equiv).

-

Additive: Lithium Chloride (LiCl) (1.0 equiv) — Crucial for Larock efficiency.

-

Solvent: DMF (Anhydrous).

Step-by-Step Procedure:

-

Mixture: Combine 2-Iodo-4,6-dimethylpyridin-3-amine (1.0 equiv), Internal Alkyne (1.2 equiv), Pd(OAc)₂ (0.05 equiv), K₂CO₃ (2.5 equiv), and LiCl (1.0 equiv) in a pressure vial.